

Technical Safety & Handling Guide: 1-(4-Chloro-3-hydroxyphenyl)ethanone

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Compound of Interest

Compound Name: 1-(4-Chloro-3-hydroxyphenyl)ethanone

CAS No.: 61124-56-9

Cat. No.: B1601679

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Executive Technical Summary

1-(4-Chloro-3-hydroxyphenyl)ethanone (CAS: 61124-56-9) is a critical halogenated acetophenone intermediate used primarily in medicinal chemistry. It serves as a scaffold for the synthesis of kinase inhibitors and other bioactive heterocycles. Its structure—comprising a phenolic hydroxyl group, an acetyl moiety, and a chlorine atom—imparts specific reactivity profiles (nucleophilic oxygen, electrophilic carbonyl) but also distinct safety hazards regarding tissue irritation and potential cytotoxicity.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-focused operational framework.

Chemical Identity & Key Properties

Property	Specification
IUPAC Name	1-(4-Chloro-3-hydroxyphenyl)ethanone
Common Synonyms	4'-Chloro-3'-hydroxyacetophenone; 3-Hydroxy-4-chloroacetophenone
CAS Number	61124-56-9
Molecular Formula	C ₈ H ₇ ClO ₂
Molecular Weight	170.59 g/mol
Physical State	Solid (Crystalline powder)
Melting Point	101–107 °C (Isomer dependent purity)
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.[1][2][3]

Hazard Identification & Risk Assessment

While classified generally under GHS as an Irritant, the specific substitution pattern of this compound necessitates a more nuanced risk assessment.

GHS Classification (29 CFR 1910.1200)

- Acute Toxicity, Oral: Category 4 (H302)
- Skin Corrosion/Irritation: Category 2 (H315)[4][5]
- Serious Eye Damage/Eye Irritation: Category 2A (H319)[4][5]
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[4]

Mechanistic Toxicology & Safety Implications[3]

- Phenolic Acidity & Skin Absorption: The 3-hydroxy group (phenol) increases the compound's acidity (pKa ~8-9). Upon contact with skin, it can disrupt the lipid barrier more effectively than non-hydroxylated aromatics, leading to rapid irritation and potential systemic absorption.

- **Mucosal Irritation:** As a halogenated ketone derivative, dust inhalation poses a significant risk to the upper respiratory tract. The electrophilic nature of the ketone, combined with the chlorophenyl ring, can sensitize mucous membranes.
- **Ocular Risk:** The compound is a solid irritant. Physical abrasion combined with chemical irritation (acidic phenol) can cause severe conjunctivitis.

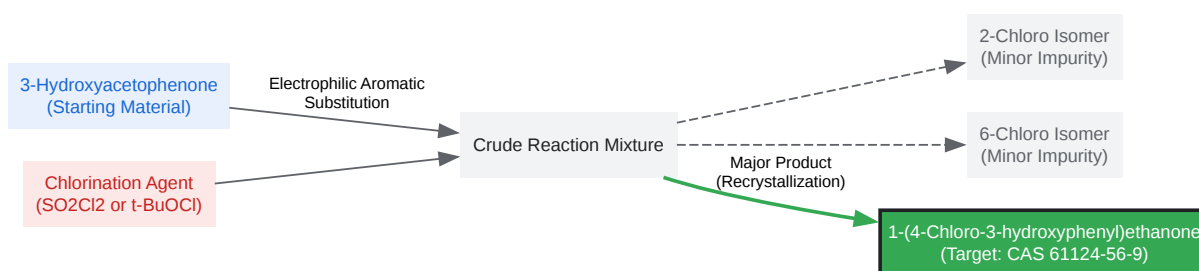
Synthesis & Impurity Profile (Technical Context)

Understanding the origin of this material helps in anticipating impurities that may alter its safety profile (e.g., isomeric mixtures).

The compound is typically synthesized via the chlorination of 3-hydroxyacetophenone.^[2] Because the hydroxyl group is a strong ortho/para director and the acetyl group is a meta director, the reaction produces a mixture of isomers.

Diagram 1: Regioselective Synthesis & Impurity Logic

The following workflow illustrates the synthesis pathway and the necessity for rigorous purification to isolate the 4-chloro isomer from its 2-chloro and 6-chloro byproducts.



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Figure 1: Synthetic pathway showing the origin of the target compound and potential isomeric impurities that researchers must identify via HPLC/NMR.

Operational Handling Protocol

This protocol is designed for a standard laboratory setting (mg to g scale).

A. Engineering Controls

- Primary: All open handling (weighing, transfer) must occur inside a certified chemical fume hood.
- Secondary: Local exhaust ventilation is required if the solid is micronized or dusty.

B. Personal Protective Equipment (PPE) Matrix

Body Part	Recommendation	Rationale
Hands	Nitrile Gloves (Double-gloved)	Phenolic compounds can permeate latex. Double-gloving prevents breakthrough during prolonged handling.
Eyes	Chemical Safety Goggles	Safety glasses are insufficient due to the risk of airborne dust entering the eye from the side.
Respiratory	N95/P100 Mask	Required only if handling outside a fume hood (not recommended) or during spill cleanup.
Body	Lab Coat (Buttoned)	Prevents dermal absorption via clothing contamination.

C. Experimental Setup (Self-Validating System)

When using this reagent in a reaction (e.g., O-alkylation):

- Pre-Weighing Check: Verify the solid is free-flowing. Clumping indicates moisture absorption (hygroscopic potential).
- Solvent Choice: Dissolve in anhydrous DMF or Acetone. The presence of water can impede subsequent nucleophilic substitutions by solvating the phenolate anion too strongly.

- Base Addition: When deprotonating the hydroxyl group (using K_2CO_3 or Cs_2CO_3), gas evolution (CO_2) may occur. Ensure the system is vented.

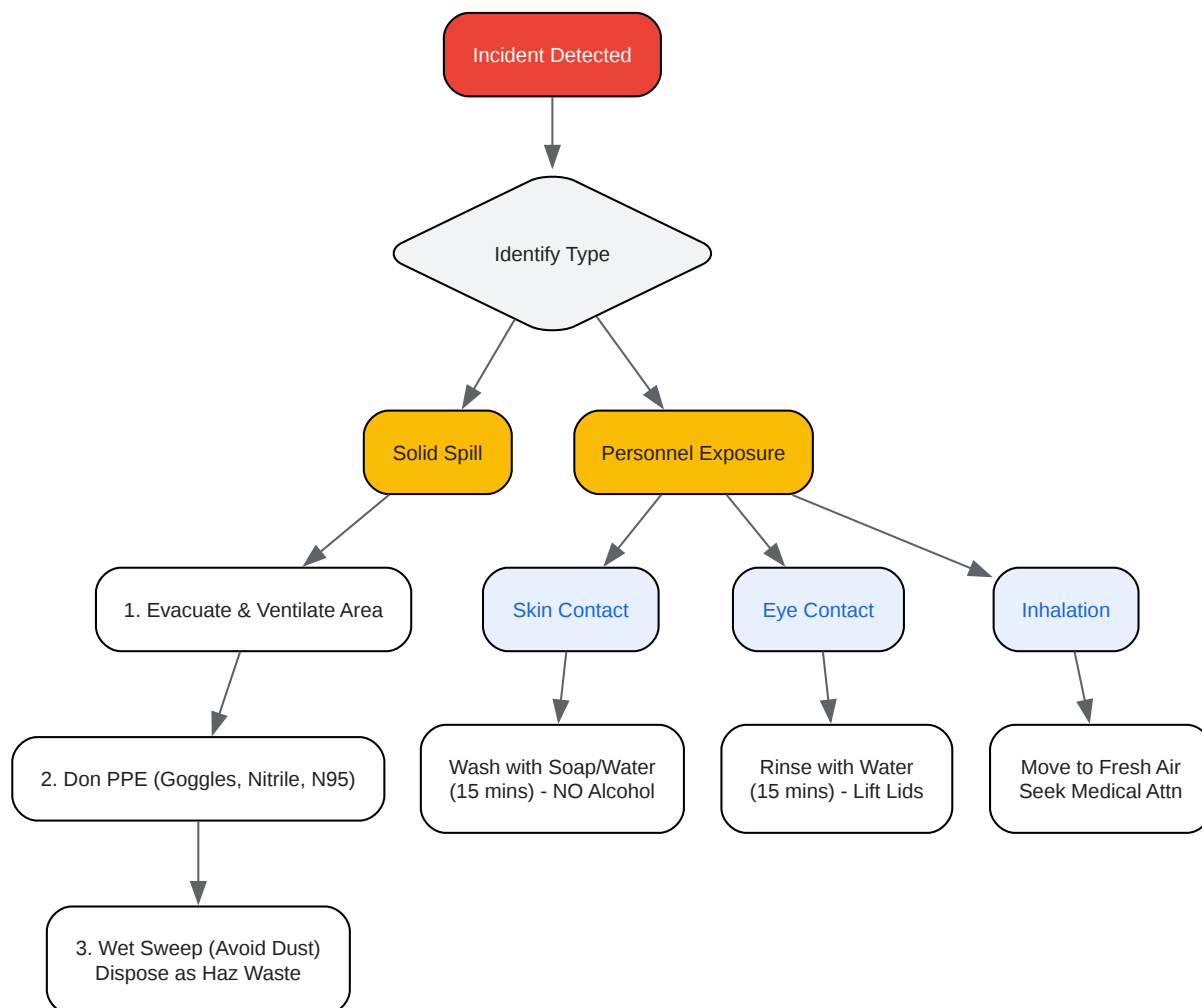
Emergency Response & Stability

Stability Profile

- Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases.
- Decomposition: Thermal decomposition releases hazardous Hydrogen Chloride (HCl) gas and Carbon Monoxide (CO).

Diagram 2: Emergency Response Decision Tree

This workflow dictates the immediate actions required upon exposure or spill.



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Figure 2: Critical decision matrix for laboratory incidents involving **1-(4-Chloro-3-hydroxyphenyl)ethanone**.

References

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